molecular formula C20H16ClN5O3S B2843854 2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 952853-68-8

2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2843854
CAS RN: 952853-68-8
M. Wt: 441.89
InChI Key: IBZSLOYDEJXIBU-UHFFFAOYSA-N
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Description

The compound “2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It belongs to the class of compounds known as [1,3,4]thiadiazolo[3,2-a]pyrimidines . These compounds are well-known structural analogues of various building blocks in several drug candidates .


Synthesis Analysis

The synthesis of such compounds involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol offers several advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .

Scientific Research Applications

Synthesis and Pharmacological Activities

A study by Selvam et al. (2012) reported on the design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives, showcasing their potential in addressing pain and inflammation without delving into drug dosage or side effects Selvam et al., 2012.

Antimicrobial and Antibacterial Potential

Desai et al. (2008) explored the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents. This research suggests that variations of the compound could have implications for developing new antibacterial treatments Desai et al., 2008.

Antitumor Evaluation

El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines, identifying derivatives with mild to moderate activity compared to standard treatments. This highlights the compound's potential in cancer research El-Morsy et al., 2017.

Enzyme Inhibition

Ustalar and Yılmaz (2017) reported the microwave-assisted synthesis of benzo[4,5]thiazolo[3,2-a]furo[2,3-d]pyrimidin-4-ones and their preliminary acetylcholinesterase (AChE) inhibition test, indicating potential for Alzheimer's disease treatment Ustalar & Yılmaz, 2017.

Antiepileptic Properties

Karthick et al. (2016) investigated the antiepileptic properties of novel thiazolopyrimidinone derivatives, providing insights into the structural requirements essential for antiepileptic activity. This research could contribute to developing new treatments for epilepsy Karthick et al., 2016.

Future Directions

The future directions for this compound could involve further exploration of its potential biomedical applications, given that similar compounds have shown antioxidant and cytotoxic activities . Additionally, improvements in the synthesis process could also be a focus, aiming for increased yield, reduced reaction time, and enhanced eco-friendliness .

properties

IUPAC Name

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3S/c21-12-3-1-4-13(7-12)26-18-16(10-23-26)19(28)25-14(11-30-20(25)24-18)8-17(27)22-9-15-5-2-6-29-15/h1-7,10,14H,8-9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZSLOYDEJXIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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